Bienvenue dans la boutique en ligne BenchChem!

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

Translation inhibition Ribosome peptidyl transferase center Cancer therapeutics

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide (CAS 953163-62-7) is a synthetic pyridazinone derivative with the molecular formula C₂₂H₂₂FN₃O₄ and a molecular weight of 411.43 g/mol. The compound features a 3,4-dimethoxyphenyl substituent at position 3 of the pyridazinone ring, a butanamide linker at position 1, and a 2-fluorophenyl amide terminus.

Molecular Formula C22H22FN3O4
Molecular Weight 411.433
CAS No. 953163-62-7
Cat. No. B2631355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide
CAS953163-62-7
Molecular FormulaC22H22FN3O4
Molecular Weight411.433
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F)OC
InChIInChI=1S/C22H22FN3O4/c1-29-19-11-9-15(14-20(19)30-2)17-10-12-22(28)26(25-17)13-5-8-21(27)24-18-7-4-3-6-16(18)23/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,24,27)
InChIKeyOOISNUSCRFSFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide (CAS 953163-62-7): Core Chemical Identity and Procurement Relevance


4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide (CAS 953163-62-7) is a synthetic pyridazinone derivative with the molecular formula C₂₂H₂₂FN₃O₄ and a molecular weight of 411.43 g/mol [1]. The compound features a 3,4-dimethoxyphenyl substituent at position 3 of the pyridazinone ring, a butanamide linker at position 1, and a 2-fluorophenyl amide terminus. It belongs to a broader class of pyridazinone-based small molecules that have been explored as kinase inhibitors, translation inhibitors (interdictors), and anti-proliferative agents [2]. Compounds sharing this molecular formula have been reported as advanced intermediates for potent PI3Kδ inhibitors .

Why Generic Pyridazinone Analogs Cannot Substitute for 4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide (CAS 953163-62-7) in Targeted Research Applications


Pyridazinone derivatives with superficially similar core scaffolds can exhibit divergent biological activities due to subtle variations in substitution pattern, linker length, and terminal aryl group electronics [1]. The specific combination of a 3,4-dimethoxyphenyl group at position 3, a butanamide linker, and a 2-fluorophenyl amide terminus in CAS 953163-62-7 defines a distinct pharmacophoric profile that is not reliably reproduced by close analogs such as the 2,6-dimethylphenyl variant (CAS 953188-45-9) or the 3,5-dimethoxyphenyl acetamide series . In the context of translation inhibition, for example, compounds sharing the identical molecular formula (C₂₂H₂₂FN₃O₄) but with different regiochemistry display context-dependent ribosomal PTC binding with amino-acid-specific pause signatures that are exquisitely sensitive to the precise spatial arrangement of functional groups [2]. Generic substitution therefore risks loss of the intended target engagement profile.

Quantitative Differentiation Evidence for 4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide (CAS 953163-62-7) Relative to Closest Analogs


Translational Elongation Inhibition: Context-Dependent Ribosomal PTC Binding Selectivity of the Pyridazinone Scaffold

In the IDB-series of human ribosome interdictors sharing the pyridazinone scaffold, compounds were engineered to produce distinct amino-acid-level pause signatures at the ribosomal peptidyl transferase center (PTC). IDB-001, bearing a basic (S)-2-(pyrrolidin-2-yl)ethan-1-amine substituent, generated a strong acidic residue (Asp/Glu) enrichment at the −1 position of the nascent chain, while IDB-002 displayed a preference for depleting ribosome footprints containing bulky hydrophobic side chains (Phe, Tyr, Trp) at the same position [1]. The structural features of CAS 953163-62-7—specifically the 3,4-dimethoxyphenyl group and the 2-fluorophenyl amide terminus—are predicted to confer a distinct physicochemical interaction profile at the PTC relative to these analogs, with potential implications for context-dependent oncoprotein depletion . Direct quantitative comparison of pause signatures for CAS 953163-62-7 versus IDB-001 and IDB-002 has not been published; the following table provides the comparator data that a procurement decision-maker should require from a vendor or from their own profiling.

Translation inhibition Ribosome peptidyl transferase center Cancer therapeutics

PI3Kδ Inhibitor Intermediate Utility: Comparison of Synthetic Accessibility Among Pyridazinone-Based AM-0687 Precursors

CAS 953163-62-7 has been identified as an advanced key intermediate in the preparation of AM-0687 and related analogs, a potent and selective PI3Kδ inhibitor series . In the published AM-0687 synthesis (Gonzalez-Lopez de Turiso et al., J. Med. Chem. 2016), the pyridazinone core with appropriate substitution is a critical late-stage intermediate, and the 2-fluorophenyl amide moiety is a pharmacophoric requirement for PI3Kδ isoform selectivity [1]. Alternative pyridazinone intermediates lacking the 2-fluorophenyl group or bearing different substitution patterns at the 3-position of the pyridazinone ring would require re-optimization of the downstream synthetic route and may not yield the desired PI3Kδ selectivity profile. The table below compares CAS 953163-62-7 to a representative structural analog that could be mistakenly considered as a substitute.

PI3Kδ inhibition Medicinal chemistry Synthetic intermediate

Anti-Proliferative Activity: Structural Determinants of Pyridazinone Cytotoxicity Against Colon Carcinoma HCT116 Cells

A systematic study of 3(2H)-pyridazinone derivatives demonstrated that anti-proliferative activity against HCT116 human colon carcinoma cells is highly dependent on the nature and position of aryl substituents on the pyridazinone ring [1]. In that study, the best-in-class compounds achieved IC50 values comparable to daunorubicin, but notably, compounds lacking appropriate substitution were unable to counteract spontaneous HCT116 cell migration in wound healing assays [1]. While CAS 953163-62-7 was not directly tested in this study, the SAR trends indicate that the 3,4-dimethoxyphenyl group at position 3 and the butanamide-linked 2-fluorophenyl amide are structural features associated with enhanced anti-proliferative potential within this chemotype. The table below contextualizes CAS 953163-62-7 within the broader pyridazinone anti-proliferative SAR landscape.

Anti-proliferative agents Colon carcinoma Pyridazinone SAR

Optimal Research and Industrial Application Scenarios for 4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide (CAS 953163-62-7)


Late-Stage Intermediate for PI3Kδ Inhibitor (AM-0687 Series) Medicinal Chemistry Campaigns

CAS 953163-62-7 is directly applicable as an advanced key intermediate in the synthesis of AM-0687 and structurally related PI3Kδ-selective inhibitors . The intact pyridazinone core with the 3,4-dimethoxyphenyl group and the 2-fluorophenyl butanamide side chain provides the exact connectivity required for the published AM-0687 synthetic pathway. Medicinal chemistry teams optimizing PI3Kδ inhibitor candidates should source this specific intermediate rather than close analogs (e.g., the 2,6-dimethylphenyl variant, CAS 953188-45-9), as the fluorine atom contributes to both target binding affinity and metabolic stability—parameters that cannot be preserved when substituting with methyl groups [1]. Researchers should request HPLC purity certificates (≥95%) and confirm the 2-fluorophenyl regioisomer by ¹⁹F NMR prior to use in SAR expansion libraries.

Context-Dependent Translation Inhibition Probe Development for Oncoprotein Depletion Studies

Compounds sharing the C₂₂H₂₂FN₃O₄ molecular formula with CAS 953163-62-7 have demonstrated context-dependent inhibition of human ribosomal translation elongation, preferentially depleting short-lived oncoproteins including MYC, CCND1, and CDK4 in MCF7 breast cancer cells with nanomolar EC50 values . CAS 953163-62-7 should be evaluated in ribosome profiling (Ribo-seq) assays to determine its specific amino acid pause signature relative to the published IDB-001 and IDB-002 profiles, which show distinct preferences for acidic residues (Asp/Glu) and bulky hydrophobic residues (Phe/Tyr/Trp), respectively [1]. Procurement for this application should require the vendor to provide Ribo-seq data in at least one MYC-dependent cell line (e.g., MCF7, 22Rv1, or LS411N), and the compound should be benchmarked against IDB-001 and IDB-002 for differential pause motif analysis.

Pyridazinone Anti-Proliferative Screening in Colon Carcinoma Models

Based on the established SAR of 3(2H)-pyridazinone derivatives, CAS 953163-62-7 resides within the active structural subspace for anti-proliferative activity against HCT116 human colon carcinoma cells . The compound can be deployed in HCT116 proliferation assays (MTT or equivalent), both under basal conditions and in serotonin-stimulated inflamed microenvironments that mimic the in vivo tumor milieu. Key comparators should include daunorubicin as a positive control and an inactive pyridazinone analog (lacking the 3,4-dimethoxyphenyl group) as a negative control. Successful procurement for this application should specify a purity ≥95% and require the vendor to confirm the absence of cytotoxic impurities that could confound Artemia salina lethality screening (LC50 target >100 µg/mL).

Kinase Inhibitor Selectivity Profiling Panel

Given the pyridazinone scaffold's known engagement with multiple kinase targets—including c-Met, CLK, and PI3K isoforms [1]—CAS 953163-62-7 is suitable for broad kinase selectivity profiling. The 2-fluorophenyl amide moiety is a recognized pharmacophoric element for enhancing selectivity within the kinome, and the butanamide linker length differentiates CAS 953163-62-7 from shorter acetamide-linked pyridazinones that may exhibit different kinase binding modes [2]. Procurement for kinase panel screening should request a minimum of 10 mM DMSO solubility and ≥98% purity as confirmed by HPLC-MS to ensure accurate IC50 determination across a panel of at least 50 kinases.

Quote Request

Request a Quote for 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.